
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core, which is a fused benzene and pyrone ring system, substituted with a chloro group, a phenyl group, and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen Core: The chromen core can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour.
Introduction of the Propanoate Ester: The propanoate ester can be introduced by reacting the chromen derivative with (2S)-2-(phenylmethoxycarbonylamino)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets in the body. The chromen core can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups can enhance the compound’s binding affinity to these targets, while the propanoate ester can influence its pharmacokinetic properties.
Comparison with Similar Compounds
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can be compared with other chromen derivatives such as:
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
These compounds share a similar chromen core but differ in their substituents, which can significantly influence their biological activities and chemical properties. The unique combination of substituents in This compound makes it a valuable compound for various applications.
Properties
Molecular Formula |
C26H20ClNO6 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H20ClNO6/c1-16(28-26(31)32-15-17-8-4-2-5-9-17)25(30)34-23-14-22-20(12-21(23)27)19(13-24(29)33-22)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3,(H,28,31)/t16-/m0/s1 |
InChI Key |
WCCPWIIVOLECPJ-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















